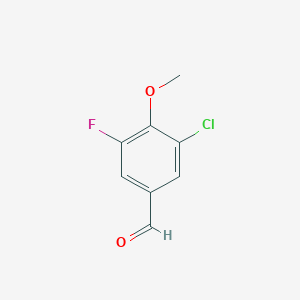

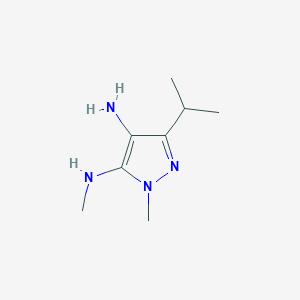

3-Chloro-5-fluoro-4-méthoxybenzaldéhyde

Vue d'ensemble

Description

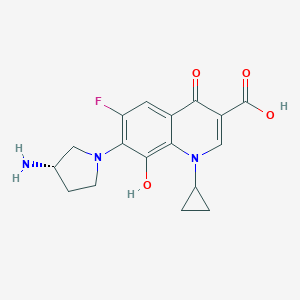

3-Chloro-5-fluoro-4-methoxybenzaldehyde (CFMBA) is a chemical compound belonging to the class of aldehydes. It has been used in a variety of scientific research applications due to its unique properties and potential applications. This article will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CFMBA.

Applications De Recherche Scientifique

Synthèse organique

« 3-Chloro-5-fluoro-4-méthoxybenzaldéhyde » est un composé utile qui peut être utilisé comme élément de construction organique dans toute la chimie organique . Il peut être utilisé dans la synthèse de divers composés organiques en raison de sa réactivité.

Sélecteurs chiraux

Il y a une perception que les sélecteurs chiraux à base de polysaccharides immobilisés de manière covalente ont une flexibilité limitée, ce qui peut affecter négativement leur capacité de résolution/reconnaissance des énantiomères . « this compound » pourrait potentiellement être utilisé dans le développement de nouveaux sélecteurs chiraux.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P280, P261, and P271 , suggesting that protective gloves/eye protection should be worn, breathing dust/fume/gas/mist/vapors/spray should be avoided, and use should occur only outdoors or in a well-ventilated area.

Mécanisme D'action

Target of Action

The primary target of 3-Chloro-5-fluoro-4-methoxybenzaldehyde is Lysine Specific Demethylase 1 (LSD1) . LSD1 is a therapeutic target for cancer treatment and other related diseases .

Mode of Action

3-Chloro-5-fluoro-4-methoxybenzaldehyde interacts with its target, LSD1, by inhibiting its activity .

Biochemical Pathways

The inhibition of LSD1 by 3-Chloro-5-fluoro-4-methoxybenzaldehyde affects the methylation status of histones, which can influence gene expression . This can lead to downstream effects on various cellular processes, including cell proliferation and differentiation .

Result of Action

The inhibition of LSD1 by 3-Chloro-5-fluoro-4-methoxybenzaldehyde can lead to changes in gene expression, which can result in the death of cancer cells or the halt of their proliferation .

Analyse Biochimique

Biochemical Properties

3-Chloro-5-fluoro-4-methoxybenzaldehyde is involved in various biochemical reactions. It interacts with enzymes and proteins, and these interactions are often characterized by the formation of covalent bonds

Cellular Effects

The effects of 3-Chloro-5-fluoro-4-methoxybenzaldehyde on cells and cellular processes are not well-studied. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 3-Chloro-5-fluoro-4-methoxybenzaldehyde involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

3-chloro-5-fluoro-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILNMKBXNYUXIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397488 | |

| Record name | 3-Chloro-5-fluoro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

177994-49-9 | |

| Record name | 3-Chloro-5-fluoro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride](/img/structure/B69107.png)

![Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy-](/img/structure/B69113.png)